molecular formula C19H18ClIN4O3 B11559397 (3E)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-iodophenyl)butanamide

(3E)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-iodophenyl)butanamide

Cat. No.: B11559397
M. Wt: 512.7 g/mol
InChI Key: BSMQUCCJXCJBJJ-WYMPLXKRSA-N
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Description

(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with both chlorinated and iodinated aromatic rings, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination and iodination of aromatic rings, followed by the introduction of carbamoyl and formamido groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, iodinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce new functional groups into the aromatic rings, leading to a variety of derivatives.

Scientific Research Applications

(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-IODOPHENYL)BUTANAMIDE is unique due to its specific combination of chlorinated and iodinated aromatic rings, along with the presence of carbamoyl and formamido groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClIN4O3

Molecular Weight

512.7 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-[(E)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H18ClIN4O3/c1-11-3-6-15(10-16(11)20)23-18(27)19(28)25-24-12(2)9-17(26)22-14-7-4-13(21)5-8-14/h3-8,10H,9H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-12+

InChI Key

BSMQUCCJXCJBJJ-WYMPLXKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)I)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)I)Cl

Origin of Product

United States

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